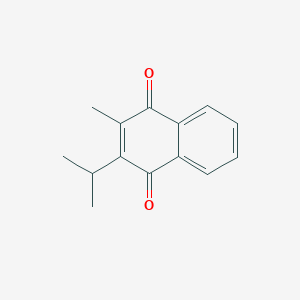![molecular formula C16H12N2O2 B14680992 4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one CAS No. 31717-47-2](/img/structure/B14680992.png)
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinylidene group attached to a naphthalenone core, with a hydroxyphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one typically involves the condensation of 2-hydroxybenzohydrazide with 1,4-naphthoquinone under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenyl or naphthalenone derivatives.
科学研究应用
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxyphenyl group may participate in hydrogen bonding or other non-covalent interactions, further modulating the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-[2-(2-Hydroxyphenyl)hydrazinylidene]benzene-1(4H)-one: Similar structure but with a benzene core instead of naphthalene.
4-[2-(2-Hydroxyphenyl)hydrazinylidene]anthracene-1(4H)-one: Contains an anthracene core, leading to different electronic properties.
Uniqueness
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one is unique due to its naphthalenone core, which imparts distinct electronic and steric properties compared to its benzene or anthracene analogs
属性
CAS 编号 |
31717-47-2 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
4-[(2-hydroxyphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H12N2O2/c19-15-10-9-13(11-5-1-2-6-12(11)15)17-18-14-7-3-4-8-16(14)20/h1-10,19-20H |
InChI 键 |
MJENMIQSUZFAGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


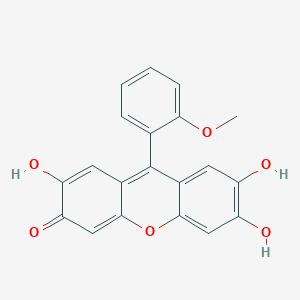
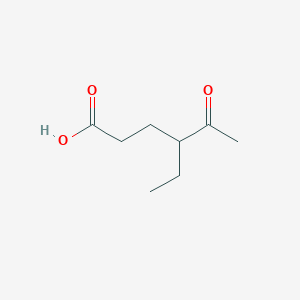
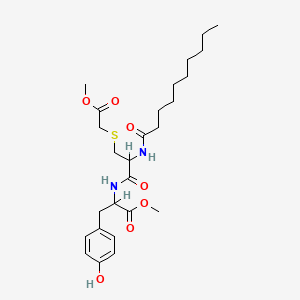

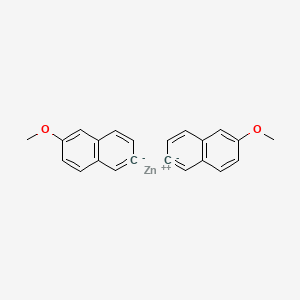
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
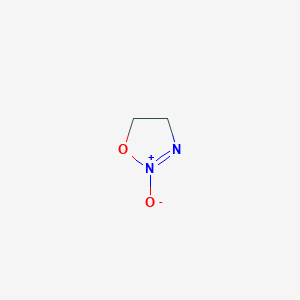
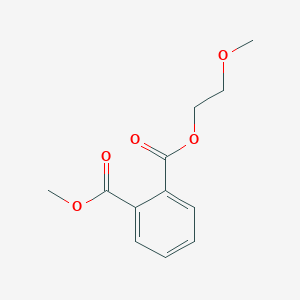

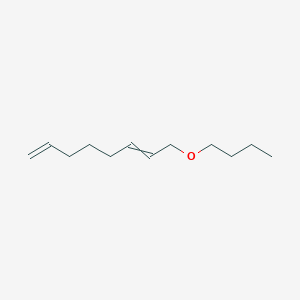
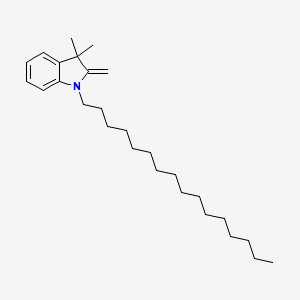

![3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene](/img/structure/B14680985.png)
